8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one
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Overview
Description
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one is a complex organic compound with a unique tricyclic structure. This compound is part of the chromene family, known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, and finally, oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromenes: These compounds share a similar chromene core but differ in their substitution patterns and functional groups.
Cyclopentanaphthalenes: These compounds have a similar tricyclic structure but differ in their ring fusion and substitution patterns.
Uniqueness
8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one is unique due to its specific tricyclic structure and the presence of both chromene and cyclopentane rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6285-61-6 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
17-oxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15)-hexaen-16-one |
InChI |
InChI=1S/C16H12O2/c17-16-14-7-3-6-12(14)13-9-8-10-4-1-2-5-11(10)15(13)18-16/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
BDMIHJULFAHTST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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